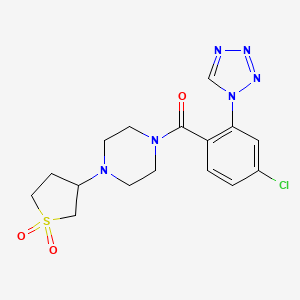
(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone” is a complex organic molecule that features a combination of tetrazole, phenyl, piperazine, and thiophene moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrazole ring, chlorination of the phenyl ring, and coupling with the piperazine and thiophene derivatives. Typical reaction conditions might include:
Tetrazole Formation: Cyclization of nitriles with azides under acidic or basic conditions.
Chlorination: Electrophilic aromatic substitution using chlorinating agents like thionyl chloride.
Coupling Reactions: Use of coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenated phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chloro-2-(1H-tetrazol-1-yl)phenyl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone: can be compared with other tetrazole-containing compounds, piperazine derivatives, and thiophene-based molecules.
Uniqueness
- The combination of these functional groups in a single molecule might confer unique biological activities or chemical properties not seen in simpler analogs.
Eigenschaften
Molekularformel |
C16H19ClN6O3S |
|---|---|
Molekulargewicht |
410.9 g/mol |
IUPAC-Name |
[4-chloro-2-(tetrazol-1-yl)phenyl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H19ClN6O3S/c17-12-1-2-14(15(9-12)23-11-18-19-20-23)16(24)22-6-4-21(5-7-22)13-3-8-27(25,26)10-13/h1-2,9,11,13H,3-8,10H2 |
InChI-Schlüssel |
YJPDNXKPLWXSIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955834.png)
![3-(3-acetyl-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14955841.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955851.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955862.png)
![4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B14955867.png)
![[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B14955875.png)
![6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14955880.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955887.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955892.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-1-propanone](/img/structure/B14955907.png)

![6-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B14955911.png)
![N-[(4-fluorophenyl)methyl]-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955918.png)
